molecular formula C10H13N3O B1268575 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol CAS No. 247109-31-5

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol

Cat. No. B1268575
M. Wt: 191.23 g/mol
InChI Key: UXFVMCHZDDTOBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves several key steps, including the formation of Schiff bases and subsequent cyclocondensation reactions. For example, the synthesis of 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives, which are structurally related to 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol, involves converting 2-(α-hydroxy benzyl) benzimidazole to its α-bromo derivative followed by reaction with various reagents (Sharma, Kohli, & Sharma, 2010).

Molecular Structure Analysis

The structure and vibrational studies of related benzimidazole compounds, such as ±1-(1H-Benzoimidazol-2-YL) Ethanol, have been characterized using spectroscopic techniques and computational methods. DFT calculations are commonly employed to understand the conformational preferences and electronic structure of these molecules, providing insights into their reactivity and properties (Oturak, Kınaytürk, & Şahin, 2015).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, highlighting their versatility. For instance, their reaction with RuCl3 under refluxing conditions forms complexes, as demonstrated in the study of azoimidazoles. These reactions are crucial for the development of coordination compounds with potential application in catalysis and materials science (Misra, Das, Sinha, Ghosh, & Pal, 1998).

Scientific Research Applications

Synthesis and Biological Significance:

  • 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol, as a derivative of benzoimidazole, is utilized in synthesizing various compounds with significant biological activities. Benzoimidazole derivatives, including those related to the given compound, exhibit a range of biological properties such as antioxidant, antidepressant, anticonvulsant, antimicrobial, and anticancer activities (El-Meguid, 2014).

Antimicrobial Properties:

  • Research involving the synthesis of compounds containing the benzoimidazole moiety, like 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol, has shown that these compounds are effective against a range of microbial species. This includes gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, gram-negative bacteria like Escherichia coli and Pseudomonas aeuroginosa, and fungi such as Candida albicans and Aspergillus niger (El-Meguid, 2014).

Vibrational and Structural Studies

Conformational Analysis and Quantum Chemical Calculations:

  • Studies have been conducted on similar benzoimidazole compounds to analyze their conformational structure, vibrational properties, and other molecular aspects. These studies involve detailed quantum chemical calculations and can provide insights into the physical and chemical properties of compounds like 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol (Oturak, Kınaytürk, & Şahin, 2015).

Ligand Synthesis and Characterization

Synthesis and Complexation with Transition Metals:

  • The benzoimidazole framework, as seen in 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol, is also instrumental in synthesizing new ligands for complexation with transition metals. These ligands, when complexed with metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), are characterized using techniques such as IR, NMR, and UV-Vis spectra. Such studies are crucial in developing new materials with potential applications in fields like catalysis and materials science (Jamel & Al-Obaidi, 2018).

properties

IUPAC Name

2-(5-amino-2-methylbenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-12-9-6-8(11)2-3-10(9)13(7)4-5-14/h2-3,6,14H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFVMCHZDDTOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCO)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356957
Record name 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol

CAS RN

247109-31-5
Record name 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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